![molecular formula C19H17NO4S B12875192 (4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone CAS No. 827024-04-4](/img/structure/B12875192.png)
(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a tosylated pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Methoxyphenyl Group: The final step involves coupling the tosylated pyrrole with a 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Lacks the tosyl group, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(1H-indol-2-yl)methanone: Contains an indole ring instead of a pyrrole ring, which can lead to different biological properties.
(4-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Features an imidazole ring, which can influence its interaction with biological targets.
Uniqueness
The presence of both the methoxyphenyl and tosylated pyrrole moieties in (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone makes it unique. The tosyl group enhances its reactivity, allowing for further functionalization, while the methoxyphenyl group can participate in specific interactions with biological targets.
Propriétés
Numéro CAS |
827024-04-4 |
|---|---|
Formule moléculaire |
C19H17NO4S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone |
InChI |
InChI=1S/C19H17NO4S/c1-14-5-11-17(12-6-14)25(22,23)20-13-3-4-18(20)19(21)15-7-9-16(24-2)10-8-15/h3-13H,1-2H3 |
Clé InChI |
MPMYIXSHDUNNCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


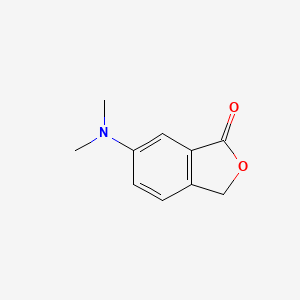

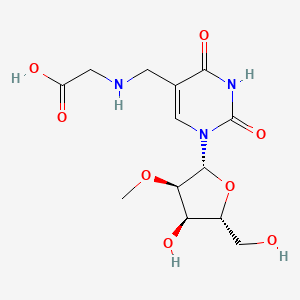


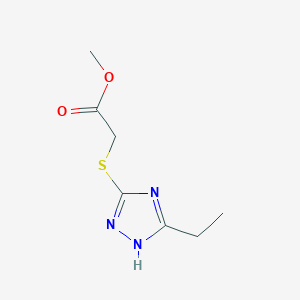

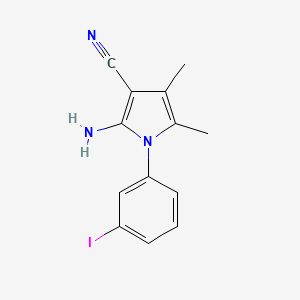
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

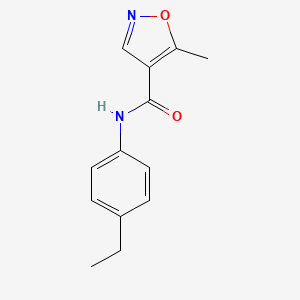
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
